(6Z,8E)-1,8-bis((2R,3R)-3,5,7-trihydroxychroman-2-yl)-5H-benzo[7]annulen-5-one
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Overview
Description
Theaflavin is a polyphenolic compound found in black tea, formed during the enzymatic oxidation of flavan-3-ols in tea leaves. It is known for its antioxidant properties and contributes to the color and flavor of black tea .
Preparation Methods
Synthetic Routes and Reaction Conditions
Theaflavins are synthesized from catechins present in green tea leaves through enzymatic oxidation involving polyphenol oxidase and peroxidase . The reaction conditions typically include controlled temperature and pH to optimize enzyme activity. Chemical oxidizing reagents can also be used, but they often result in lower yields .
Industrial Production Methods
Industrial production of theaflavins involves the fermentation of tea leaves, where the natural enzymes in the leaves catalyze the oxidation of catechins to form theaflavins . Recent advancements have led to the development of biosynthetic methods for mass production, which involve the use of specific enzymes to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Theaflavin undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Polyphenol oxidase and peroxidase are commonly used enzymes for the oxidation of catechins to theaflavins.
Reduction: Reducing agents like sodium borohydride can be used to reduce theaflavins, although this is less common.
Substitution: Theaflavins can undergo substitution reactions with reagents like acyl chlorides to form esters.
Major Products
The major products formed from these reactions include various theaflavin derivatives such as theaflavin-3-gallate, theaflavin-3’-gallate, and theaflavin-3-3’-digallate .
Scientific Research Applications
Theaflavin has a wide range of scientific research applications:
Mechanism of Action
Theaflavin exerts its effects through various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and inhibiting oxidative stress . Theaflavin also inhibits the entry of viruses like hepatitis C by acting directly on the virus particle and preventing cell-to-cell spread . Additionally, it modulates signaling pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Theaflavin is often compared with other polyphenolic compounds found in tea, such as thearubigins and theasinensins . While thearubigins are also present in black tea and contribute to its color, they have a more complex structure and different health benefits . Theasinensins, found in oolong tea, have unique antioxidant properties but differ in their molecular structure and synthesis pathways .
Similar Compounds
- Thearubigins
- Theasinensins
- Catechins (precursors to theaflavins)
Theaflavin stands out due to its specific formation during the fermentation of black tea and its distinct antioxidant and therapeutic properties .
Properties
Molecular Formula |
C29H24O9 |
---|---|
Molecular Weight |
516.5 g/mol |
IUPAC Name |
4,6-bis[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-9-one |
InChI |
InChI=1S/C29H24O9/c30-14-7-22(33)19-11-24(35)28(37-26(19)9-14)13-4-5-21(32)16-2-1-3-17(18(16)6-13)29-25(36)12-20-23(34)8-15(31)10-27(20)38-29/h1-10,24-25,28-31,33-36H,11-12H2/t24-,25-,28-,29-/m1/s1 |
InChI Key |
RXIVSPXCTXQWDY-WPUBFDFZSA-N |
Isomeric SMILES |
C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC4=C(C=CC=C4[C@@H]5[C@@H](CC6=C(C=C(C=C6O5)O)O)O)C(=O)C=C3)O |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC4=C(C=CC=C4C5C(CC6=C(C=C(C=C6O5)O)O)O)C(=O)C=C3)O |
Origin of Product |
United States |
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